molecular formula C19H17NO2 B5491009 N-[4-(1-naphthylmethoxy)phenyl]acetamide

N-[4-(1-naphthylmethoxy)phenyl]acetamide

Cat. No.: B5491009
M. Wt: 291.3 g/mol
InChI Key: JKGBKDDIPAFDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-[4-(1-Naphthylmethoxy)phenyl]acetamide is a synthetic compound belonging to the class of naphthyl-functionalized acetamide derivatives. This class of compounds is of significant interest in medicinal chemistry and pharmacological research, particularly in the context of neurodegenerative diseases. Acetamide scaffolds are recognized for their diverse biological activities and are found in several well-known pharmaceutical agents. Recent scientific investigations have highlighted the promise of naphthyl-functionalized acetamides as agents for cholinesterase inhibition and antioxidant therapy, making them relevant for research into Alzheimer's disease treatment strategies. Compounds with this structural motif have shown potential as selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a crucial role in the progression of late-onset Alzheimer's disease. The inhibition of BChE is a validated therapeutic approach, as it can improve cholinergic function and reduce the accumulation of pathological amyloid-beta peptide. Furthermore, the naphthalene moiety may contribute to antioxidant properties, which could help mitigate the oxidative stress associated with neurodegenerative pathologies. This dual potential for enzyme inhibition and antioxidant activity positions naphthyl acetamides as compelling multi-target directed ligands for advanced research. Researchers exploring new treatments for Alzheimer's disease and other conditions involving cholinesterase dysfunction may find this compound valuable for in vitro enzyme inhibition assays, structure-activity relationship (SAR) studies, and investigations into multi-target therapeutic strategies.

Properties

IUPAC Name

N-[4-(naphthalen-1-ylmethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14(21)20-17-9-11-18(12-10-17)22-13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGBKDDIPAFDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Key Compounds :

N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide (): Substituent: 4-Methoxybenzenesulfonamido. Activity: Sulfonamide derivatives often exhibit antimicrobial or anti-inflammatory properties. Molecular Weight: 320.36 g/mol (C₁₅H₁₆N₂O₄S).

N-(4-(Naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q, ) :

  • Substituent : Naphthalen-1-ylsulfamoyl.
  • Activity : Sulfamoyl-naphthyl groups may enhance anti-inflammatory or antiviral effects due to increased lipophilicity and π-π stacking interactions .

N-(4-Hydroxyphenyl)acetamide (Paracetamol analog, ) :

  • Substituent : Hydroxyl group.
  • Activity : Analgesic and antipyretic via COX inhibition. The hydroxyl group is critical for metabolic detoxification .
Comparison with N-[4-(1-Naphthylmethoxy)phenyl]acetamide :
  • The naphthylmethoxy group in the target compound combines steric bulk (naphthyl) and moderate electron-donating capacity (methoxy), which may enhance membrane permeability compared to sulfonamides or hydroxylated analogs. However, its larger size could reduce solubility in aqueous media .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Melting Point (°C) Key NMR Shifts (¹H, ppm) LogP
This compound* C₁₉H₁₇NO₂ Not reported Aromatic H: 6.8–8.5 (m, naphthyl) ~3.5†
N-(4-(Morpholinosulfonyl)phenyl)acetamide (5i, ) C₁₃H₁₈N₂O₄S 198–200 SO₂N: 3.6–3.8 (m, morpholine) 1.2
N-(4-Methoxyphenyl)acetamide () C₉H₁₁NO₂ 135–137 OCH₃: 3.75 (s), NH: 2.05 (s) 1.8
N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide () C₁₄H₁₄N₂O₂ 220–222 OH: 9.3 (s), NH: 10.1 (s) 2.1

*Predicted properties based on analogs. †Estimated using fragment-based methods.

  • NMR Trends : The naphthylmethoxy group would introduce complex splitting in aromatic regions (6.8–8.5 ppm), distinct from sulfonamide or methoxy analogs .

Q & A

Q. What are the optimal synthetic routes for N-[4-(1-naphthylmethoxy)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a two-step process:

Acetylation : React 4-aminophenol with acetic anhydride to form N-(4-hydroxyphenyl)acetamide.

Etherification : Introduce the 1-naphthylmethoxy group via nucleophilic substitution using 1-naphthylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Optimization Tips :

  • Use excess 1-naphthylmethyl bromide (1.2–1.5 equivalents) to drive the reaction to completion.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
  • Monitor reaction progress by TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Identify the acetamide (-NHCOCH₃) proton at δ 2.1–2.3 ppm and aromatic protons from the naphthyl group (δ 7.2–8.3 ppm). The methylene (-OCH₂-) protons appear as a singlet at δ 5.1–5.3 ppm.
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z 331.14 (calculated for C₁₉H₁₇NO₂).
    Validation : Cross-check with X-ray crystallography if crystalline derivatives are available .

Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?

Methodological Answer:

  • Anticancer Activity : Use human cancer cell lines (e.g., MCF-7, HepG2) in MTT assays. Compare IC₅₀ values with reference drugs like doxorubicin.
  • Anti-inflammatory Activity : Test inhibition of COX-2 enzyme activity in LPS-induced RAW 264.7 macrophages.
  • Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution.
    Data Interpretation : Normalize results to positive controls and validate with triplicate experiments .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in anticancer assays?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like EGFR or tubulin (reference PDB IDs: 1M17, 1SA0).
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify inhibitory activity.
  • Gene Expression Analysis : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
    Validation : Confirm findings with siRNA knockdown or Western blotting for key proteins (e.g., Bcl-2, caspase-3) .

Q. What strategies are recommended to address discrepancies in biological activity data across studies involving acetamide derivatives?

Methodological Answer:

  • Purity Verification : Re-analyze compounds via HPLC (≥95% purity) to exclude impurities as confounding factors.
  • Assay Standardization : Use identical cell lines, culture conditions, and assay protocols (e.g., MTT incubation time).
  • Orthogonal Methods : Combine in vitro results with in silico predictions (e.g., QSAR models) and in vivo pharmacokinetics.
    Case Study : If cytotoxicity varies, check solubility (e.g., DMSO concentration) and cell viability assay endpoints .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve the efficacy of this compound?

Methodological Answer: SAR Design :

Modification Site Example Derivatives Biological Impact
Naphthyl GroupReplace with biphenyl or anthraceneEnhanced π-π stacking for DNA intercalation
Acetamide Side ChainIntroduce sulfonamide (-SO₂NH₂)Improved solubility and kinase affinity
Methoxy LinkerSubstitute with ethylene glycolIncreased metabolic stability

Testing Protocol : Synthesize derivatives, evaluate in standardized assays, and compare logP values (e.g., via shake-flask method) to correlate hydrophobicity with activity .

Q. What computational methods are most effective for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess binding stability.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding affinity changes upon structural modifications.
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic pockets) using Schrödinger Phase.
    Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the critical considerations for ensuring the stability of this compound in experimental conditions?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-protected vials to prevent hydrolysis or photodegradation.
  • Solubility : Use DMSO for stock solutions (≤10% v/v in cell culture media to avoid cytotoxicity).
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.